2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide
Description
Contextualization of Acetamide (B32628) and Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry Research
Acetamide and pyridine scaffolds are fundamental building blocks in the design and synthesis of a vast array of chemical compounds, particularly within the pharmaceutical industry. nih.govnih.gov The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs. nih.govnih.gov Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and its ability to form hydrogen bonds, which is crucial for drug-receptor interactions. nih.govrsc.org Pyridine-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov
The acetamide group, the simplest amide derived from acetic acid, is another critical functional group in medicinal chemistry. patsnap.comchemicalbook.com It is often incorporated into drug candidates to modulate their pharmacokinetic profiles. archivepp.com Acetamide derivatives are known to exhibit diverse biological effects, including antibacterial, antifungal, and antiviral activities. patsnap.comijpsr.info The amide bond is a key feature in peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets. archivepp.com
The combination of these two scaffolds in a single molecule, as seen in 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide, creates a platform for the development of novel compounds with potentially unique and synergistic biological activities.
Structural Significance of Chloro, Nitro, Pyridyl, and Acetamide Moieties in Chemical Reactivity and Interactions
| Moiety | Key Structural Features and Effects on Reactivity |
| Chloro Group | A halogen atom that is highly electronegative, acting as a good leaving group in nucleophilic substitution reactions. fiveable.melibretexts.org It can increase the polarity and lipophilicity of a molecule, which can affect its solubility and membrane permeability. fiveable.me |
| Nitro Group | A strong electron-withdrawing group that deactivates aromatic rings towards electrophilic substitution and activates them towards nucleophilic substitution. fiveable.mewikipedia.org It can participate in resonance stabilization and hydrogen bonding. fiveable.meyoutube.com The nitro group is a common explosophore. wikipedia.org |
| Pyridyl Group | A basic heterocyclic aromatic ring. The nitrogen atom makes the ring electron-deficient, which influences its reactivity. wikipedia.org It readily undergoes nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The nitrogen atom can act as a hydrogen bond acceptor. nih.gov |
| Acetamide Group | Contains a polar carbonyl group and an N-H bond capable of acting as a hydrogen bond donor. patsnap.com The lone pair of electrons on the nitrogen atom can be delocalized through resonance with the carbonyl group, which affects its basicity. vedantu.commasterorganicchemistry.com The amide bond can be susceptible to hydrolysis under acidic or basic conditions. allen.in |
The presence of the electron-withdrawing nitro group on the pyridine ring further enhances its electron deficiency, making it more susceptible to nucleophilic attack. The chloroacetamide side chain provides a reactive site for nucleophilic substitution at the carbon atom bearing the chlorine.
Emerging Research Trends for Nitro-Pyridyl and Chloro-Acetamide Derivatives
Current research into nitro-pyridyl and chloro-acetamide derivatives is focused on exploring their potential in various applications, driven by their versatile chemical reactivity.
Nitro-Pyridyl Derivatives:
Medicinal Chemistry: The introduction of electron-withdrawing groups like the nitro group on pyridyl scaffolds is being investigated to modulate the electronic properties and biological activity of molecules. mdpi.com These derivatives are being explored for their potential as inhibitors of various enzymes and as novel therapeutic agents.
Materials Science: The unique electronic and optical properties of nitro-pyridyl compounds make them interesting candidates for the development of new functional materials. nih.gov
Chloro-Acetamide Derivatives:
Agrochemicals: Chloroacetamides are an important class of synthetic herbicides. researchgate.netresearchgate.net Research is ongoing to develop new derivatives with improved efficacy and selectivity.
Covalent Inhibitors: The reactive chloroacetamide moiety is being utilized in the design of covalent inhibitors that can form a permanent bond with their biological targets, leading to enhanced potency and duration of action. rsc.org
Antimicrobial Agents: N-substituted chloroacetamides have shown significant potential as antimicrobial agents. ijpsr.infonih.gov Studies are focused on synthesizing new analogues with improved antimicrobial activity and reduced toxicity. nih.gov For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae and has shown synergistic effects when combined with other antibacterial drugs. scielo.br
Identification of Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the well-documented importance of its constituent parts, a comprehensive investigation into the specific compound this compound is lacking in the current scientific literature. This presents a clear research gap and an opportunity for further exploration.
Identified Research Gaps:
Synthesis and Characterization: While the synthesis of similar chloroacetamide derivatives has been reported, a detailed and optimized synthetic route for this compound, along with its full spectroscopic and crystallographic characterization, is not readily available.
Chemical Reactivity Profile: A systematic study of the reactivity of this compound towards various nucleophiles and under different reaction conditions has not been performed. Understanding its stability and degradation pathways is also crucial.
Biological Activity Screening: There is a lack of data on the biological activity of this compound. Given the known activities of related compounds, screening for antimicrobial, anticancer, and herbicidal properties would be a logical starting point.
Structure-Activity Relationship (SAR) Studies: Without a library of analogous compounds, it is impossible to establish any structure-activity relationships that could guide the design of more potent and selective derivatives.
Computational and Mechanistic Studies: In-depth computational studies to understand the electronic properties, conformational preferences, and potential reaction mechanisms of this molecule are needed to complement experimental findings.
Objectives for Comprehensive Investigation:
To develop an efficient and scalable synthesis of this compound.
To fully characterize the compound using modern analytical techniques.
To investigate its chemical reactivity, including its susceptibility to nucleophilic substitution and hydrolysis.
To conduct a broad screening of its biological activities to identify potential therapeutic or agrochemical applications.
To synthesize a series of analogues to establish preliminary structure-activity relationships.
To perform computational modeling to gain insights into its molecular properties and potential interactions with biological targets.
A thorough investigation of this compound, guided by these objectives, would significantly contribute to the fields of synthetic and medicinal chemistry and could potentially lead to the discovery of new lead compounds with valuable applications.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-4-6(12)10-7-5(11(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCGBNDAKKJNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2 Chloro N 3 Nitro Pyridin 2 Yl Acetamide
Precursor Synthesis and Functionalization Strategies
The creation of the target compound is fundamentally dependent on the successful synthesis of its two key precursors: a substituted pyridine (B92270) ring and an activated acetyl group. Strategic functionalization of these precursors is critical for ensuring high yields and purity in the final product.
Synthesis of 2-Amino-3-nitropyridine (B1266227) Derivatives
To overcome the challenges of isomer separation, alternative, more selective methods have been developed. One high-yield approach begins with 2-chloro-3-nitropyridine (B167233), which is then aminated using an ammonia (B1221849) solution at elevated temperatures. chemicalbook.com This method has been reported to produce 3-nitropyridin-2-amine in yields as high as 97%. chemicalbook.com Another multi-step strategy starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.orgpatsnap.com Subsequent reduction of this intermediate can then produce the desired 2-amino-3-nitropyridine. orgsyn.org
A further synthetic route involves the hydrolysis and subsequent decarboxylation of 2-amino-3-nitro-5-cyanopyridine to arrive at the final product. google.com
| Starting Material | Key Steps | Reported Yield | Notes |
| 2-Aminopyridine | Direct nitration | Low (<10% for 3-nitro isomer) orgsyn.org | Produces a hard-to-separate mixture with the 5-nitro isomer. orgsyn.orggoogle.com |
| 2-Chloro-3-nitropyridine | Amination with ammonia solution at 90°C. chemicalbook.com | 97% chemicalbook.com | A highly efficient and selective method. chemicalbook.com |
| 2-Aminopyridine | 1. Bromination2. Nitration3. Reduction | 26–43% (overall from 2-aminopyridine) orgsyn.org | A multi-step process with higher yields for intermediate steps. orgsyn.org |
| 2-Amino-3-nitro-5-cyanopyridine | Hydrolysis and decarboxylation | Not specified | Provides an alternative pathway to the target precursor. google.com |
Preparation of 2-Chloroacetyl Halide Equivalents
The second key precursor is 2-chloroacetyl chloride, the acylating agent. This reactive compound is typically prepared through the chlorination of various acetic acid derivatives. One common industrial method involves the chlorination of acetic anhydride, sometimes in a mixture with acetic acid, using a catalyst such as lithium chloride to improve selectivity and yield. google.com This process can achieve conversions of at least 95% with minimal formation of dichlorinated byproducts. google.com
Another established method is the reaction of vaporous acetyl chloride with liquefied monochloroacetic acid in a countercurrent flow, which can produce chloroacetyl chloride with a purity exceeding 99.9%. google.com This process is conducted at temperatures between 110-180°C. google.com Other methods for generating alkyl chlorides from different starting materials, such as alcohols, exist but are less common for the large-scale production of chloroacetyl chloride. organic-chemistry.org For laboratory-scale synthesis, chloroacetyl chloride is often reacted directly with amines in a suitable solvent to form the corresponding acetamide (B32628). ijpsr.inforesearchgate.net
| Method | Reactants | Catalyst/Conditions | Key Advantages |
| Chlorination of Acetic Anhydride | Acetic anhydride, Chlorine | Lithium chloride google.com | High conversion (>95%) with minimal polychlorinated byproducts. google.com |
| Reaction of Acetyl Chloride | Acetyl chloride, Monochloroacetic acid | 110-180°C, countercurrent flow google.com | High purity of the final product. google.com |
Amidation Reaction Pathways and Optimization for N-Acylation
The final step in the synthesis is the formation of the amide bond between the 2-amino-3-nitropyridine precursor and the chloroacetyl group. This N-acylation is a critical step where reaction conditions must be carefully controlled to maximize yield and purity.
Mechanistic Investigations of Amide Bond Formation
The formation of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide proceeds via a nucleophilic acyl substitution reaction. The amino group (-NH2) of 2-amino-3-nitropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The final step involves the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the stable amide product and a hydrochloride salt byproduct. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Catalytic Approaches in Amidation
While the reaction between a primary amine and a highly reactive acyl chloride like chloroacetyl chloride can often proceed without a dedicated catalyst, the process is significantly improved by the addition of a base. The base acts as a scavenger for the HCl produced, preventing the protonation of the amine reactant. researchgate.net Tertiary amines, such as triethylamine (Et3N), are commonly employed for this purpose. researchgate.net The use of an inorganic base, such as potassium carbonate (K2CO3), has also been reported in similar chloroacetylation reactions. neliti.com These bases are not true catalysts, as they are consumed stoichiometrically during the reaction, but they are essential for driving the reaction to completion.
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and purity of the amidation reaction. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive chloroacetyl chloride.
Solvents: Dichloromethane (CH2Cl2) is a common choice, providing a non-reactive medium for the reactants. researchgate.net Other solvents like tetrahydrofuran (THF) and 2-ethoxy ethanol have also been utilized in related syntheses. neliti.comekb.eg The solubility of the starting materials and the ease of product isolation are key factors in solvent selection.
Temperature: The reaction is often conducted at room temperature. ijpsr.info However, adjusting the temperature can optimize the reaction rate and minimize the formation of byproducts. In one study of a related amidation, elevating the temperature to 50°C led to efficient amide formation with a significantly reduced reaction time of less than one hour. nih.gov Conversely, some chloroacetylation reactions are performed at low temperatures to control the exothermic nature of the reaction. neliti.com The optimal temperature depends on the specific reactivity of the substrates and the solvent used.
| Parameter | Conditions | Outcome |
| Solvent | Dichloromethane (CH2Cl2) researchgate.net | Common aprotic solvent, facilitates reaction. |
| Tetrahydrofuran (THF) neliti.com | Used with an inorganic base for N-acylation. neliti.com | |
| 2-Ethoxy ethanol ekb.eg | Employed in syntheses involving chloroacetamides. ekb.eg | |
| Temperature | Room Temperature ijpsr.info | Effective for the reaction of chloroacetyl chloride with various amines. ijpsr.info |
| Elevated (50°C) nih.gov | Can lead to efficient formation and reduced reaction times. nih.gov |
Novel Synthetic Approaches and Process Intensification
Recent advancements in synthetic organic chemistry have focused on the development of more efficient, sustainable, and scalable methodologies. For the synthesis of this compound, novel approaches such as microwave-assisted synthesis and flow chemistry, guided by the principles of green chemistry, offer significant advantages over traditional batch processing.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. researchgate.net This method utilizes microwave energy to rapidly heat the reaction mixture, often leading to shorter reaction times, cleaner reactions with fewer byproducts, and enhanced energy efficiency compared to conventional heating methods. researchgate.netnih.gov
In the context of synthesizing this compound, a potential microwave-assisted approach would involve the reaction of 2-amino-3-nitropyridine with chloroacetyl chloride in a suitable solvent. The use of microwave irradiation is anticipated to significantly reduce the reaction time from hours to minutes. researchgate.net For instance, similar syntheses of N-substituted-2-chloroacetamides have been achieved in as little as 5-10 minutes with yields ranging from 50-80% under microwave irradiation. researchgate.net The reaction can be carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure, further enhancing reaction efficiency and safety.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic N-substituted Chloroacetamide
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 5-6 hours | 5-10 minutes |
| Yield | Moderate | 50-80% |
| Solvent Usage | Higher | Lower |
| Energy Consumption | Higher | Lower |
| Byproduct Formation | More prevalent | Minimized |
This data is inferred from the synthesis of similar chloroacetamide derivatives and represents a potential outcome for the synthesis of this compound.
Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production to a continuous manufacturing process. nih.gov This methodology involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The advantages of flow chemistry include enhanced heat and mass transfer, improved reaction control and safety, and the potential for straightforward scalability. nih.govbeilstein-journals.org
For the synthesis of this compound, a flow chemistry setup would likely involve two separate streams of reagents: one containing 2-amino-3-nitropyridine and the other containing chloroacetyl chloride, both dissolved in an appropriate solvent. These streams would be continuously pumped into a T-mixer where they combine and then flow through a heated reactor coil to facilitate the reaction. The product stream would then be collected, and could potentially be integrated with in-line purification techniques. beilstein-journals.orgunimib.it This approach allows for the rapid production of the target molecule with high consistency and purity. nih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial for developing environmentally benign and sustainable chemical processes. acs.orgbdu.ac.in When designing a synthetic route for this compound, several of the twelve principles of green chemistry can be applied to minimize the environmental impact.
Key principles applicable to this synthesis include:
Prevention of Waste : Designing the synthesis to minimize byproduct formation is a primary goal. acs.orgnih.gov
Atom Economy : The reaction should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries : Selecting solvents with low toxicity and environmental impact, or ideally, performing the reaction in a solvent-free system. acs.orgbdu.ac.in
Design for Energy Efficiency : Employing methods like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure can significantly reduce energy consumption. acs.orgnih.gov
Use of Catalysis : Utilizing catalytic reagents in place of stoichiometric ones can increase reaction efficiency and reduce waste. bdu.ac.in
Reduce Derivatives : Avoiding unnecessary protection and deprotection steps can streamline the synthesis and reduce the generation of waste. acs.orgbdu.ac.in
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.
Purification and Isolation Methodologies for Research-Scale Synthesis
Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity for further research and characterization. For research-scale quantities, standard laboratory techniques are typically employed.
The crude product, after the reaction is complete, would likely be a solid. A common initial purification step involves extraction. The reaction mixture can be poured into ice-cold water to precipitate the product, which is then filtered. ijpsr.info The collected solid can be washed with cold water to remove any water-soluble impurities. ijpsr.info
Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent or solvent system is chosen in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For chloroacetamide derivatives, ethanol is often a suitable recrystallization solvent. ijpsr.info The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration.
To confirm the purity and identity of the isolated this compound, various analytical techniques would be employed. Thin-layer chromatography (TLC) can be used to monitor the progress of the purification. The final product's melting point would be determined and compared to known values if available. Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation. ijpsr.info
Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 2 Chloro N 3 Nitro Pyridin 2 Yl Acetamide
Reactions at the Acetamide (B32628) Moiety
The acetamide group (-NHC(O)CH₂Cl) presents opportunities for various chemical transformations, including modifications at the nitrogen atom and cleavage of the amide bond.
N-alkylation of the acetamide nitrogen in compounds structurally related to 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide can be achieved under basic conditions. For instance, the N-alkylation of 3-nitro-2-pyridone, a precursor, is carried out by dissolving it in a solvent, adding an alkaline solution and an alkyl iodide. google.com This suggests that the acetamide proton of this compound could be abstracted by a suitable base, and the resulting anion could react with an alkylating agent. The regioselectivity of N- versus O-alkylation can be a challenge in related pyridone systems due to tautomerism, but methods for selective N-alkylation have been developed. organic-chemistry.org
Acylation at the acetamide nitrogen would likely require initial deprotonation with a strong base, as the amide nitrogen is generally not very nucleophilic. Subsequent reaction with an acylating agent, such as an acyl chloride or anhydride, would introduce a second acyl group, forming an imide derivative.
The acetamide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond. This would yield 2-amino-3-nitropyridine (B1266227) and chloroacetic acid.
Microbial degradation pathways of structurally similar compounds, such as the neonicotinoid acetamiprid, can offer insights into potential environmental degradation routes. The degradation of acetamiprid involves the cleavage of the acetamidine group. nih.gov By analogy, enzymatic hydrolysis could be a potential degradation pathway for this compound in biological systems.
Transformations Involving the Chloro-Substituent
The chlorine atom on the pyridine (B92270) ring is activated towards nucleophilic substitution due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atom.
The chloro group at the 2-position of the 3-nitropyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group in the ortho position significantly lowers the electron density of the aromatic ring, facilitating nucleophilic attack. tandfonline.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. The SNAr mechanism typically proceeds through a stepwise addition-elimination pathway involving a Meisenheimer complex intermediate. researchgate.net
The reactivity of the chloro-substituent in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Studies on related 2-chloro-3-nitropyridine (B167233) systems have shown that the rate of substitution is dependent on the nucleophilicity of the attacking species. rsc.org The position of the nitro group is critical; its ortho position to the chlorine atom provides strong activation for nucleophilic substitution. stackexchange.com
The chloroacetyl group (-C(O)CH₂Cl) also contains a reactive C-Cl bond that can undergo nucleophilic substitution, typically via an SN2 mechanism. The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles. researchgate.net This dual reactivity allows for selective functionalization at either the pyridine ring or the acetamide side chain, depending on the reaction conditions and the nature of the nucleophile.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Chloro-Nitropyridine Systems
| Nucleophile | Product Type | Reference |
|---|---|---|
| Arenethiolates | 2-Arylthio-3-nitropyridines | rsc.org |
| Amines | N-Aryl-3-nitropyridin-2-amines | tandfonline.com |
| Indoles/Carbazoles | N-(3-nitropyridin-2-yl)indoles/carbazoles | mdpi.com |
The chloro-substituent on the pyridine ring can also be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with a boronic acid or ester to form a biaryl or heteroaryl-aryl linkage. nih.govmdpi.com This methodology is a powerful tool for the synthesis of complex molecules containing the 3-nitropyridine scaffold. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive chloroarenes. mdpi.com
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction is valuable for synthesizing alkynylpyridines, which are versatile intermediates in organic synthesis. nih.govmdpi.comscirp.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a C-N bond between the chloropyridine and an amine. wikipedia.orgnih.gov It offers a direct method for the synthesis of N-aryl and N-alkyl aminopyridine derivatives. nih.gov The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl halide + Boronic acid/ester | C-C | Palladium catalyst + Base |
| Sonogashira | Aryl/vinyl halide + Terminal alkyne | C-C (sp²-sp) | Palladium catalyst + Copper co-catalyst + Base |
| Buchwald-Hartwig | Aryl/vinyl halide + Amine | C-N | Palladium catalyst + Ligand + Base |
Reactivity of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. mdpi.com It can also undergo various chemical transformations.
The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when it is not in an activated position relative to other leaving groups. nih.gov Studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.gov This indicates that under certain conditions, the nitro group of this compound could potentially be displaced by a strong nucleophile.
Furthermore, the nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This transformation would provide access to 2-Chloro-N-(3-amino-pyridin-2-yl)-acetamide, a versatile intermediate for the synthesis of various heterocyclic compounds.
Reduction Pathways to Amino Derivatives
The selective reduction of the nitro group on the pyridine ring of this compound to an amino group is a key transformation, yielding 2-Chloro-N-(3-amino-pyridin-2-yl)-acetamide. This resulting ortho-diaminopyridine scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. Several established methods for the reduction of aromatic nitro groups can be effectively applied.
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst.
Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. Other catalysts such as platinum oxide (PtO₂) or Raney nickel can also be employed.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere (from balloon pressure to higher pressures). The reaction temperature can range from room temperature to slightly elevated temperatures to facilitate the reaction.
Chemical Reduction: A variety of chemical reducing agents can also be utilized for the conversion of the nitro group to an amine.
Stannous Chloride (SnCl₂): The use of stannous chloride in the presence of a strong acid, typically concentrated hydrochloric acid (HCl), is a classic and effective method for nitro group reduction semanticscholar.org. The reaction is generally carried out in a protic solvent like ethanol.
Iron (Fe) in Acetic Acid: Another common method involves the use of iron powder in the presence of acetic acid. This method is often favored for its milder conditions and cost-effectiveness.
The choice of reduction method can depend on the presence of other functional groups in the molecule and the desired selectivity. For this compound, both catalytic hydrogenation and chemical reduction methods are expected to be effective.
| Method | Reducing Agent/Catalyst | Typical Solvents | General Reaction Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature to 50°C, 1-4 atm H₂ |
| Chemical Reduction | SnCl₂·2H₂O / conc. HCl | Ethanol, Ethyl Acetate | Room temperature to reflux |
| Chemical Reduction | Fe / Acetic Acid | Ethanol, Water | Reflux |
Impact on Aromatic Electrophilic/Nucleophilic Substitution on the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the ring nitrogen atom and the potent electron-withdrawing effect of the nitro group. This electronic nature significantly influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNA r): The pyridine ring, particularly with the presence of the nitro group, is highly activated towards nucleophilic attack. The nitro group, being a strong deactivating group, withdraws electron density from the ring, facilitating the addition of nucleophiles. Nucleophilic substitution is favored at positions ortho and para to the nitro group. In this molecule, the chlorine atom at the 2-position is ortho to the nitro group, making it a prime site for nucleophilic displacement. The electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex intermediate formed during the substitution process. Therefore, nucleophiles such as amines, alkoxides, and thiols can readily displace the chloride ion nih.govstackexchange.com.
Pyridine Ring Functionalization and Modification
The structure of this compound and its amino derivative allows for further functionalization and modification of the pyridine ring, leading to the construction of more complex heterocyclic systems.
Cycloaddition Reactions and Heterocyclic Annulation
The electron-deficient nature of the pyridine ring in this compound suggests its potential participation in cycloaddition reactions where it can act as the electron-poor component.
Diels-Alder Reaction: Nitropyridines can function as dienophiles in polar Diels-Alder reactions, reacting with electron-rich dienes to form bicyclic adducts sciforum.netscilit.comwikipedia.org. The C5-C6 double bond of the pyridine ring in this compound could potentially act as a dienophile, leading to the formation of a fused cyclohexene ring system.
Heterocyclic Annulation: The amino derivative, 2-Chloro-N-(3-amino-pyridin-2-yl)-acetamide, is an excellent precursor for heterocyclic annulation reactions. The vicinal amino groups can react with various bifunctional reagents to form fused five- or six-membered heterocyclic rings. For instance, condensation with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, would lead to the formation of pyrido[2,3-b]pyrazine derivatives rsc.orgnih.govnih.govresearchgate.netmdpi.com. These reactions typically proceed via the formation of a diimine intermediate followed by cyclization.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships of this compound, systematic modifications of its different structural components can be undertaken.
Modification of the Acetamide Side Chain: The chloroacetyl group is a reactive handle for introducing a variety of substituents. The chlorine atom can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives with diverse functional groups at this position researchgate.netijpsr.infojournalnx.com. The amide N-H can also be a site for further substitution.
Substitution on the Pyridine Ring: While electrophilic substitution is challenging, nucleophilic displacement of the chlorine atom at the C2 position provides a straightforward way to introduce different substituents onto the pyridine ring. This allows for the investigation of the electronic and steric effects of various groups on the biological activity.
Transformation of the Nitro Group: As discussed in section 3.3.1, the nitro group can be reduced to an amine. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, providing another avenue for derivatization.
These derivatization strategies would allow for a comprehensive exploration of the chemical space around the parent molecule, aiding in the identification of key structural features responsible for its biological activity nih.govresearchgate.netmdpi.com.
| Molecular Component | Derivatization Reaction | Potential New Functional Groups |
|---|---|---|
| Chloroacetamide Side Chain | Nucleophilic substitution of Chlorine | Amines, Ethers, Thioethers |
| Pyridine Ring (C2-Position) | Nucleophilic Aromatic Substitution of Chlorine | Substituted amines, Alkoxy groups, Aryloxy groups |
| Nitro Group | Reduction to Amine, followed by Acylation/Alkylation | Amide, Substituted amines |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro N 3 Nitro Pyridin 2 Yl Acetamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide, ¹H and ¹³C NMR would provide the primary evidence for its constitution, while more advanced techniques like 2D NMR and Dynamic NMR (DNMR) can offer deeper insights into connectivity, spatial relationships, and dynamic processes such as bond rotation.
Based on data from structurally related compounds like 2-chloro-3-nitropyridine (B167233) and 2-chloro-N-pyridin-2-yl-acetamide, a set of predicted chemical shifts for the title compound can be proposed. chemicalbook.comchemicalbook.comchemicalbook.com The pyridine (B92270) ring protons are expected to appear in the aromatic region, with their multiplicity and coupling constants revealing their positions relative to each other and the nitrogen atom. The methylene (B1212753) protons of the chloroacetamide group would likely appear as a singlet, while the amide proton would be a broad singlet, its chemical shift being sensitive to solvent and temperature. chemicalbook.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Pyridine H-4 | ~8.3-8.5 | Amide C=O | ~164-166 |
| Pyridine H-5 | ~7.4-7.6 | Pyridine C-2 | ~150-152 |
| Pyridine H-6 | ~8.6-8.8 | Pyridine C-6 | ~147-149 |
| Amide N-H | ~8.9-9.2 (broad s) | Pyridine C-3 | ~138-140 |
| Methylene CH₂ | ~4.2-4.4 (s) | Pyridine C-4 | ~125-127 |
| Pyridine C-5 | ~120-122 | ||
| Methylene CH₂ | ~43-45 |
While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms. For this compound, several 2D techniques would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively connect the signals of the pyridine ring protons (H-4, H-5, and H-6), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals for the three protonated pyridine carbons and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the amide proton (N-H) to the amide carbonyl carbon and the pyridine C-2 carbon. The methylene protons would show correlations to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing information about molecular conformation. A NOESY spectrum could show a correlation between the amide N-H proton and the H-6 proton of the pyridine ring, which would help to establish the preferred conformation about the N-C2 bond.
The C-N bond in amides possesses significant double-bond character due to resonance, which leads to a restricted rotation around this bond. nanalysis.com This restricted rotation can often be observed by NMR, a phenomenon studied by a technique known as Dynamic NMR (DNMR). nih.gov At low temperatures, the rotation is slow on the NMR timescale, and if the groups attached to the nitrogen are different, they may give rise to separate signals. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. nanalysis.com
While a specific DNMR study on this compound is not available, studies on analogous pyridine carboxamides like picolinamide (B142947) and nicotinamide (B372718) have successfully used this technique to measure the activation enthalpies (ΔH‡) for amide bond rotation. researchgate.net For example, the rotational barrier for picolinamide was determined to be 18.3 ± 0.4 kcal/mol. researchgate.net A similar variable-temperature NMR study could be performed on this compound. By analyzing the line shapes of the pyridine ring proton signals (particularly H-6) at different temperatures, the rate constants for rotation can be determined, and from these, the Gibbs free energy of activation (ΔG‡) for the amide bond rotation can be calculated. This would provide valuable quantitative data on the conformational flexibility of the molecule. nih.govresearchgate.netnih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions that dictate the crystal packing.
The solid-state structure of N-aryl acetamides is often dominated by hydrogen bonding. nih.govnih.gov The amide group provides a strong hydrogen bond donor (N-H) and a strong acceptor (C=O), which typically leads to the formation of well-defined supramolecular structures. In the crystal lattice of this compound, molecules are likely to be linked into chains or sheets by intermolecular N—H⋯O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.netresearchgate.net
In addition to this primary interaction, other weaker interactions are expected to play a role in stabilizing the crystal packing. These could include:
C—H⋯O interactions: The aromatic C-H groups or the methylene C-H groups could act as weak donors to the oxygen atoms of the nitro or carbonyl groups. researchgate.net
π–π stacking: The electron-deficient nitropyridine rings could engage in stacking interactions.
Halogen interactions: Short contacts involving the chlorine atom and oxygen or nitrogen atoms of adjacent molecules might also be observed. researchgate.net
Typical Hydrogen Bond Geometries in Acetamide (B32628) Crystal Structures
| Interaction Type | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference Example |
|---|---|---|---|---|
| Strong H-Bond | N-H···O=C | 2.8 - 3.0 | 160 - 180 | 2-chloro-N-(3-fluorophenyl)acetamide nih.gov |
| Weak H-Bond | C-H···O=C | ~3.2 - 3.5 | ~130 - 160 | N-(4-hydroxy-2-nitrophenyl)acetamide nih.gov |
| Weak H-Bond | C-H···N(pyridine) | ~3.3 - 3.6 | ~130 - 150 | 2-chloro-3-nitropyridine researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for structural confirmation and for monitoring chemical transformations. nih.gov
For this compound, the IR and Raman spectra would be expected to display a series of characteristic bands corresponding to its constituent functional groups. The analysis of these bands can confirm the presence of the amide and nitro groups and provide information about their chemical environment, such as their involvement in hydrogen bonding. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|
| N-H stretch | Amide | 3200 - 3400 | Strong/Medium |
| C-H stretch (aromatic) | Pyridine | 3000 - 3100 | Medium/Strong |
| C-H stretch (aliphatic) | Methylene | 2850 - 3000 | Medium/Medium |
| C=O stretch (Amide I) | Amide | 1670 - 1700 | Very Strong/Medium |
| N-H bend (Amide II) | Amide | 1530 - 1580 | Strong/Weak |
| NO₂ asymmetric stretch | Nitro | 1500 - 1550 | Very Strong/Strong |
| C=C, C=N stretches | Pyridine Ring | 1400 - 1600 | Strong/Strong |
| NO₂ symmetric stretch | Nitro | 1330 - 1370 | Very Strong/Strong |
| C-N stretch | Amide | 1200 - 1300 | Medium/Medium |
| C-Cl stretch | Chloroalkane | 600 - 800 | Strong/Strong |
Beyond simple characterization, vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time reaction monitoring. azooptics.com The synthesis of this compound from 2-amino-3-nitropyridine (B1266227) and chloroacetyl chloride could be monitored in-situ using a fiber-optic IR or Raman probe immersed in the reaction vessel. americanpharmaceuticalreview.com This would allow for tracking the concentration of reactants, intermediates, and the final product by following the intensity changes of their characteristic vibrational bands. For instance, the disappearance of the N-H stretching bands of the primary amine precursor and the simultaneous appearance and growth of the amide C=O (Amide I) and N-H bend (Amide II) bands of the product would signify the progression of the reaction, enabling precise determination of the reaction endpoint. researchgate.net
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for molecular formula determination and structural analysis. mdpi.com Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would confirm the molecular formula C₇H₆ClN₃O₃ by matching the experimentally measured mass of its molecular ion ([M+H]⁺ or [M]⁺˙) to the calculated theoretical mass.
Tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument are used to study the gas-phase fragmentation pathways of a molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is produced that is characteristic of the molecule's structure. The accurate mass measurement of the fragment ions is critical for proposing their elemental compositions and, subsequently, the fragmentation mechanism. nih.gov
For this compound, several key fragmentation pathways can be predicted based on the known behavior of amides and nitroaromatic compounds. researchgate.netnih.govresearchgate.net
Predicted Fragmentation Pathways and Key Fragments
| Proposed Fragment Ion | Formula | Calculated Exact Mass | Proposed Origin |
|---|---|---|---|
| [M]⁺˙ | C₇H₆³⁵ClN₃O₃ | 215.0098 | Molecular Ion |
| [M - Cl]⁺ | C₇H₆N₃O₃ | 180.0410 | Loss of chlorine radical |
| [M - NO₂]⁺ | C₇H₆ClN₃O | 169.0250 | Loss of nitro group |
| [M - COCH₂Cl]⁺ | C₅H₄N₃O₂ | 138.0304 | Alpha-cleavage at amide carbonyl, loss of chloroacetyl radical |
| [C₅H₄N₃O₂ + H]⁺ | C₅H₅N₃O₂ | 139.0382 | Cleavage of amide C-N bond with H-transfer (2-amino-3-nitropyridine ion) |
| [COCH₂Cl]⁺ | C₂H₂ClO | 76.9794 | Cleavage of amide C-N bond (chloroacetyl cation) |
| [C₅H₃ClN₂O₂]⁺˙ | C₅H₃ClN₂O₂ | 157.9859 | Loss of acetamide fragment |
The ability of HRMS to resolve and identify compounds in complex matrices is another significant advantage. rero.ch In contexts such as reaction monitoring, metabolite identification, or environmental analysis, HRMS can detect and identify this compound at trace levels, even in the presence of numerous other components, without the need for extensive sample purification.
Chiroptical Spectroscopy for Analogues with Induced Stereocenters (If applicable to derivatives for research purposes)
The introduction of a chiral center—for instance, by replacing a hydrogen atom on the acetamide's alpha-carbon with different substituents or by incorporating a chiral moiety into the pyridine ring—would render the analogues of this compound optically active. These chiral derivatives could then be analyzed using various chiroptical methods to determine their absolute configuration and conformational preferences in solution. nih.govreading.ac.uk
Chiroptical spectroscopy encompasses several techniques that rely on the interaction of polarized light with chiral molecules. creative-biostructure.comfiveable.me The two most common forms are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govnih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, where molecular vibrations occur. reading.ac.uknih.gov A VCD spectrum provides information about the stereochemistry of a molecule based on its vibrational transitions. nih.gov Since every vibrational mode of a chiral molecule can potentially be VCD active, this technique offers a wealth of structural information. acs.org It is particularly powerful for determining the absolute configuration of complex molecules. reading.ac.uk
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. jasco-global.comwikipedia.org While closely related to ECD, ORD is a dispersive phenomenon rather than an absorptive one. ubc.ca The two are mathematically related through the Kronig-Kramers transforms. wikipedia.org
For a hypothetical chiral analogue of this compound, these techniques would be invaluable. For example, introducing a stereocenter at the alpha-position of the acetamide group would create a chiral environment. The resulting enantiomers would be expected to produce mirror-image ECD and VCD spectra.
In a research context, if a chiral analogue such as (R)-2-Chloro-2-phenyl-N-(3-nitro-pyridin-2-yl)-acetamide were synthesized, chiroptical spectroscopy could be employed to confirm its absolute configuration.
Detailed Research Application:
ECD Analysis: The ECD spectrum would likely show Cotton effects corresponding to the electronic transitions of the nitropyridine and phenyl chromophores. The spatial arrangement of these groups around the chiral center would dictate the sign and magnitude of the observed ECD signals. By comparing the experimental spectrum with quantum chemical calculations, the absolute configuration could be unambiguously assigned. acs.org
VCD Analysis: VCD spectroscopy would be particularly useful for probing the conformation of the amide linkage and the orientation of the substituents around the stereocenter. aip.org The amide I and II vibrational modes are known to be sensitive probes of local chirality and conformation in VCD spectra. acs.orgaip.org For instance, the sign of the VCD signal for the C=O stretch (amide I) could provide information about the preferred rotameric state around the N-C(chiral) bond.
The table below illustrates the type of data that would be generated in a hypothetical VCD study of enantiomeric analogues.
| Vibrational Mode | (R)-enantiomer VCD Signal (ΔA) | (S)-enantiomer VCD Signal (ΔA) |
| Amide I (C=O stretch) | Positive (+) | Negative (-) |
| N-H bend | Negative (-) | Positive (+) |
| C-Cl stretch | Positive (+) | Negative (-) |
This is an illustrative table based on general principles of VCD spectroscopy.
Furthermore, the study of nitrogen-containing heterocycles using chiroptical methods has shown that the nitrogen atom itself can be a stereocenter if its inversion is restricted, as in certain strained ring systems or quaternary ammonium (B1175870) salts. acs.orglibretexts.org While the nitrogen in the pyridine ring of this compound is not chiral, derivatives could be designed to explore such phenomena. libretexts.org
The combination of experimental ECD and VCD data with theoretical predictions from density functional theory (DFT) calculations represents a powerful approach for the stereochemical elucidation of chiral molecules. nih.govmdpi.com This synergy allows for a high level of confidence in assigning the absolute configuration and understanding the conformational landscape of novel chiral analogues of this compound.
Computational Chemistry and Theoretical Modeling of 2 Chloro N 3 Nitro Pyridin 2 Yl Acetamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations can elucidate various properties, including molecular geometry, vibrational frequencies, and electronic properties like orbital energies. For 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide, DFT would be employed to understand its intrinsic reactivity and electronic distribution.
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical stability.
An electrostatic potential map (MEP) visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote low electron density (positive potential), indicating sites for nucleophilic attack.
While specific data for the title compound is not available, a DFT study on the related compound 2-chloro-5-nitropyridine (B43025) provides insights into the expected electronic properties. researchgate.net The theoretical calculations for such compounds are typically performed using a functional like B3LYP with a basis set such as 6-31+G(d,p). researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) for a Related Nitropyridine Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital |
| LUMO | -3.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.3 | Indicator of chemical stability |
Note: The data in this table is representative of a related nitropyridine derivative and is intended for illustrative purposes.
DFT is also instrumental in elucidating reaction mechanisms by calculating the structures and energies of transition states. For this compound, this could be applied to predict its behavior in various chemical reactions, such as nucleophilic substitution at the pyridine (B92270) ring or hydrolysis of the acetamide (B32628) group. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its conformational flexibility and the influence of its environment, such as a solvent. For this compound, MD simulations would be crucial for understanding its three-dimensional structure in solution and how it might interact with a biological receptor. These simulations can reveal the most stable conformations and the energetic barriers between them. The choice of force field (e.g., AMBER, CHARMM) and water model (e.g., TIP3P) is critical for the accuracy of these simulations.
In Silico Prediction of Biological Activity Profiles and Target Interactions
Computational methods are increasingly used to predict the biological activities of compounds and their potential protein targets, significantly accelerating the drug discovery process.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is essential for hypothesizing the biological targets of this compound and understanding its mode of action at a molecular level. The docking score, typically in kcal/mol, estimates the binding affinity.
Given the structural motifs present in this compound, potential biological targets could include kinases, for which many pyridine-based inhibitors have been developed. For instance, studies on other heterocyclic compounds have utilized molecular docking to predict their binding affinity to enzymes like cyclooxygenase-2 (COX-2). mdpi.com
Table 2: Example Molecular Docking Results for a Heterocyclic Compound with a Protein Target
| Compound | Protein Target | Docking Score (kcal/mol) | Interacting Residues |
| Representative Pyridine Derivative | Cyclooxygenase-2 (COX-2) | -8.5 | TYR-385, SER-530 |
Note: This data is for a representative compound and target to illustrate the output of a molecular docking study.
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com These models can be generated based on a set of known active ligands or the structure of the target's binding site. rsc.orgnih.govijpsr.com Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new potential hits. dovepress.comresearchgate.net For a compound like this compound, a pharmacophore model could be built based on its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, to search for other molecules with similar potential biological activity. rsc.orgnih.govijpsr.com
Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, a typical QSAR study would involve a dataset of compounds with varying substituents on the pyridine ring and the acetamide moiety. The biological activity, such as inhibitory concentration (IC50), would be experimentally determined. nih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A diverse set of analogues with a significant range in biological activity is chosen. This set is typically divided into a training set for model development and a test set for validation.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Genetic Function Approximation (GFA), are used to build a mathematical equation that links the descriptors to the biological activity. semanticscholar.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For instance, a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which share a pyridine core, successfully developed a non-linear QSAR model using the gene expression programming method. nih.gov This model demonstrated excellent predictive performance for the IC50 values against osteosarcoma. nih.gov Such an approach could be hypothetically applied to analogues of this compound to elucidate the key structural features influencing their activity.
A hypothetical QSAR model for a series of 2-Chloro-N-(substituted-pyridin-2-yl)-acetamide analogues might reveal the importance of specific electronic and steric factors. For example, the model could indicate that electron-withdrawing groups at certain positions on the pyridine ring enhance activity, while bulky substituents are detrimental.
Table 1: Hypothetical Descriptors and Their Potential Impact on the Activity of this compound Analogues
| Descriptor Class | Specific Descriptor | Potential Impact on Biological Activity |
| Electronic | Hammett constant (σ) | A positive correlation might suggest that electron-withdrawing substituents on the pyridine ring are favorable for activity. |
| Dipole Moment | Could influence interactions with a biological target; an optimal range might be identified. | |
| Steric | Molar Refractivity (MR) | A negative correlation could indicate that bulky substituents are detrimental to activity due to steric hindrance at the binding site. |
| Sterimol Parameters | These can provide a more detailed understanding of the steric requirements in different dimensions. | |
| Hydrophobic | LogP | An optimal LogP value is often necessary for good pharmacokinetic properties, balancing solubility and membrane permeability. |
| Topological | Wiener Index | Can provide information about the overall shape and branching of the molecule. |
By developing and validating robust QSAR models for analogues, researchers can gain valuable insights into the structure-activity landscape, enabling the rational design of new compounds with improved therapeutic potential.
Machine Learning Approaches in Predicting Chemical Transformations and Analog Properties (Inferred from advanced computational chemistry trends)
The application of machine learning (ML) in computational chemistry is a rapidly growing field with the potential to revolutionize the prediction of chemical transformations and the properties of novel compounds, including analogues of this compound. nih.govrjptonline.org While specific ML models for this compound are not documented, current trends in computational chemistry allow for inferences on how these approaches could be applied. nih.govrjptonline.orgiapchem.org
Machine learning models, particularly deep learning architectures, can learn complex patterns from large datasets of chemical reactions and molecular properties. nih.gov This enables them to make predictions for new, unseen molecules and reactions with increasing accuracy. chemrxiv.org
Predicting Chemical Transformations:
Machine learning models can be trained on vast databases of known chemical reactions to predict the outcome of a given set of reactants and reagents. nips.cc For a compound like this compound, ML could be used to:
Predict the products of its reactions: Given a set of reaction conditions, an ML model could predict the likely products, including major and minor species. This would be invaluable in planning synthetic routes to new analogues.
Suggest optimal reaction conditions: By analyzing patterns in successful and failed reactions, ML models can suggest the optimal solvent, temperature, and catalyst to maximize the yield of a desired product.
Discover novel synthetic pathways: Some advanced ML models are capable of proposing entirely new synthetic routes to a target molecule, potentially uncovering more efficient or cost-effective methods for producing analogues of this compound.
Predicting Properties of Analogues:
Machine learning is also extensively used to predict a wide range of molecular properties, which is a key component of modern drug discovery and materials science. researchgate.net For analogues of this compound, ML models could predict:
Physicochemical Properties: Key properties such as solubility, lipophilicity (LogP), and pKa can be accurately predicted, which are crucial for understanding the pharmacokinetic profile of a potential drug candidate. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties: Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. iapchem.orgnih.gov ML models trained on large ADMET datasets can provide reliable predictions for novel analogues. iapchem.org
Biological Activity: While QSAR models are a form of machine learning, more complex non-linear models like random forests and neural networks can capture more intricate structure-activity relationships, potentially leading to more accurate predictions of biological activity.
Table 2: Potential Applications of Machine Learning in the Study of this compound and its Analogues
| Application Area | Machine Learning Technique | Predicted Outcome |
| Reaction Prediction | Graph Convolutional Neural Networks | Major and minor reaction products |
| Recurrent Neural Networks | Optimal reaction conditions (temperature, solvent, etc.) | |
| Reinforcement Learning | Novel synthetic routes to analogues | |
| Property Prediction | Random Forest | Aqueous solubility |
| Support Vector Machines | Blood-brain barrier permeability | |
| Deep Neural Networks | Inhibition of a specific biological target |
The development and application of machine learning models in chemistry are still evolving, but they hold immense promise for accelerating the discovery and optimization of new molecules like the analogues of this compound. As more high-quality data becomes available and algorithms continue to improve, the predictive power of these computational tools is expected to increase significantly.
Mechanistic Biological Activity Investigations and Structure Activity Relationship Sar Elucidation for 2 Chloro N 3 Nitro Pyridin 2 Yl Acetamide Analogues in Vitro/in Silico Focus
Exploration of Potential Biological Targets and Pathways
The initial step in elucidating the mechanism of action for a novel compound involves screening it against a panel of known biological targets, such as enzymes and receptors, to identify potential interactions.
Enzyme Inhibition Studies (e.g., urease, thioredoxin reductase 1, chymotrypsin (B1334515) inhibition)
Enzyme inhibition assays are a cornerstone of early-stage drug discovery, providing direct evidence of a compound's interaction with a specific biological target.
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are of great interest for treating infections caused by such pathogens. researchgate.netmdpi.com
Research into derivatives synthesized from the precursor 2-chloro-3-nitropyridine (B167233) has shown significant potential for urease inhibition. A series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives were synthesized and evaluated for their ability to inhibit urease. Several of these analogues demonstrated potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, thiourea. nih.gov For instance, compounds 5b (2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide) and 5c (N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide) were identified as particularly potent inhibitors. nih.gov
| Compound ID | Nucleus | R | IC50 (µM) |
| 5b | A | 2-OCH3 | 2.13 ± 0.82 |
| 5c | A | 4-Cl | 2.0 ± 0.73 |
| 7e | B | 4-F | 2.24 ± 1.63 |
| Thiourea | Standard | - | 23.2 ± 11.0 |
Data sourced from a study on pyridylpiperazine hybrid derivatives. nih.gov Nucleus A refers to 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide, and Nucleus B refers to N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide.
Similarly, another study on carbodithioate derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) found that compound 7i , which features a 4-nitrophenyl group, showed effective urease inhibition with an IC50 of 10.51 ± 0.34 μM. nih.gov These findings highlight that the 3-nitropyridinyl moiety is a promising scaffold for developing novel urease inhibitors.
Thioredoxin Reductase 1 and Chymotrypsin Inhibition: While the chloroacetamide functional group is known to be a reactive electrophile capable of interacting with cysteine residues in enzymes like thioredoxin reductase, specific inhibitory data for 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide analogues against this target is not prominently available in the reviewed literature. Likewise, studies specifically detailing the inhibition of chymotrypsin, a serine protease, by this class of compounds have not been extensively reported.
Receptor Binding Assays (e.g., benzodiazepine (B76468) receptor, TSPO)
Receptor binding assays are used to determine if a compound can bind to a specific receptor, which can either activate or block the receptor's function.
The Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, was initially identified as the peripheral benzodiazepine receptor (PBR) due to its role as a secondary binding site for benzodiazepines like diazepam. nih.gov Unlike the central benzodiazepine receptor, which is part of the GABA-A receptor complex in neurons, TSPO is found in both the central nervous system and peripheral tissues, with high levels in glial cells. nih.gov Its expression is often upregulated in response to neuroinflammation and neuronal damage, making it a valuable biomarker and therapeutic target. nih.gov
Compounds with an acetamide (B32628) scaffold have been investigated as ligands for TSPO. For example, N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized and shown to have a high affinity for TSPO, with some analogues displaying picomolar to nanomolar binding constants (Ki). nih.gov Another example, [18F]PBR111 (2-(6-Chloro-2-(4-(3-[18F]fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide), has been evaluated for imaging TSPO via positron emission tomography (PET). nih.gov Given that this compound shares the acetamide functional group, it and its analogues could potentially be investigated for binding affinity to TSPO or other benzodiazepine receptors. However, specific binding assay data for this exact compound series is not detailed in the available literature.
Protein-Ligand Interaction Analysis via Biophysical Methods (e.g., SPR, ITC)
To understand the precise nature of a compound's interaction with its protein target, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand (the compound) to a protein immobilized on a sensor chip in real-time. This method allows for the determination of the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (KD), providing a detailed kinetic profile of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is a label-free technique performed in solution that can determine the binding affinity (KA or KD), the stoichiometry of the interaction (n), and the thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comharvard.edu This complete thermodynamic profile helps to elucidate the forces driving the binding interaction. malvernpanalytical.com
While no specific SPR or ITC data for this compound were found, these methods would be invaluable for validating potential enzyme or receptor targets. For instance, if an analogue shows activity in an enzyme inhibition screen, SPR could confirm direct binding and quantify its kinetics, while ITC could reveal the thermodynamic drivers of the interaction.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures change in refractive index upon binding to a sensor surface. | Measures heat change upon binding in solution. malvernpanalytical.com |
| Primary Output | Binding kinetics (kon, koff), Affinity (KD). | Binding affinity (KD), Enthalpy (ΔH), Stoichiometry (n). harvard.edu |
| Thermodynamics | Can be derived from multi-temperature experiments. | Directly measures ΔH; ΔS is calculated. harvard.edu |
| Labeling | Label-free. | Label-free. harvard.edu |
| Immobilization | One binding partner is immobilized on a sensor chip. | Both partners are free in solution. |
| Throughput | Generally higher than ITC. | Generally lower than SPR. |
Cellular Mechanistic Studies (In Vitro Cell Lines)
Following target identification, cellular assays are used to confirm that the compound's effect on a purified target translates to a desired physiological response within a cellular context.
Modulatory Effects on Specific Cellular Pathways (e.g., antimitotic activity, inhibition of nucleoside incorporation into DNA/RNA)
Antimitotic Activity: Antimitotic agents disrupt the process of cell division (mitosis), often by interfering with the function of microtubules, and are a major class of cancer chemotherapeutics. One study on 3-chloro-β-lactams, which are structurally related to combretastatin (B1194345) A-4, demonstrated potent antimitotic activity. nih.gov These compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in breast cancer cells. nih.gov The chloroacetamide moiety in this compound is an alkylating agent, which could potentially interact with cellular nucleophiles like the cysteine residues in tubulin, suggesting a plausible, though unconfirmed, antimitotic mechanism.
Inhibition of Nucleoside Incorporation: Nucleoside analogues are a class of drugs that mimic natural nucleosides and can be incorporated into DNA or RNA during replication, or they can inhibit enzymes involved in nucleotide synthesis. nih.govnih.gov This incorporation often leads to chain termination, halting DNA or RNA synthesis and triggering cell death. nih.gov Pyridine-based nucleoside analogues have been investigated for their ability to inhibit DNA polymerases. oup.com While these compounds are structurally distinct from this compound, the pyridine (B92270) core is a common feature. The potential for analogues of the title compound to interfere with nucleic acid synthesis represents another possible mechanism of action that could be explored.
High-Content Imaging for Phenotypic Screening on Cell Lines
High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative data from cells. scitovation.comalitheagenomics.com This approach allows for the simultaneous measurement of multiple cellular parameters, creating a detailed "phenotypic fingerprint" of a compound's effect. nih.gov
Phenotypic screening with HCI does not require a pre-defined molecular target. o2hdiscovery.co Instead, cells are treated with compounds and then stained with multiple fluorescent dyes to visualize different subcellular components (e.g., nucleus, mitochondria, cytoskeleton). The resulting images are analyzed to quantify dozens or even hundreds of features, such as cell size, shape, texture, and fluorescence intensity. scitovation.com
By comparing the phenotypic fingerprint of an unknown compound like this compound to a reference library of compounds with known mechanisms of action, it is possible to infer its biological target or pathway. harvard.edu For example, if the compound induces a phenotype similar to known tubulin inhibitors, it would strongly suggest that it has antimitotic activity. This unbiased, data-rich approach is invaluable for mechanism-of-action deconvolution and identifying novel biological activities. alitheagenomics.comnih.gov
Structure-Activity Relationship (SAR) Analysis Based on Analogues
The exploration of the structure-activity relationship (SAR) for analogues of this compound is crucial for understanding the chemical features that govern their biological activity. By systematically modifying the core structure and evaluating the resulting changes in in vitro efficacy, researchers can identify key pharmacophoric elements and guide the design of more potent and selective compounds.
Influence of Substituent Modifications on In Vitro Activity
SAR studies on related N-pyridinyl acetamide and benzamide (B126) structures reveal distinct patterns of activity based on the nature and position of substituents. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, the highest activity was observed in unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov This suggests that steric and electronic properties at these positions are critical for biological function.
Similarly, in a different class of 2-phenoxybenzamide (B1622244) analogues with antiplasmodial activity, modifications to a piperazinyl substituent significantly altered efficacy. Replacing an N-Boc group with N-formyl or N-carbamoyl groups led to weak or negligible activity. mdpi.com Conversely, shifting the piperazinyl substituent from the meta to the para position on an aniline (B41778) ring resulted in a dramatic increase in activity and selectivity, highlighting the importance of substituent placement. mdpi.com
For N,N-disubstituted pyrazolopyrimidine acetamides designed as ligands for the translocator protein (TSPO), the nature of the N,N-dialkyl substituents on the acetamide moiety was found to be critical. Shortening the N,N-dialkyl groups was not beneficial for TSPO binding, whereas the introduction of N,N-dipropargyl acetamide or an N-ethyl-N-phenylacetamide significantly enhanced binding affinity. mdpi.com One analogue, GMA 15, which featured an N-ethyl-N-phenylacetamide group, exhibited a 61-fold increase in affinity compared to a reference standard. mdpi.com These findings underscore that modifications to the acetamide portion of the molecule can profoundly impact target interaction.
| Analogue Class | Modification | Effect on In Vitro Activity | Reference Compound | Key Finding |
|---|---|---|---|---|
| N,N-disubstituted pyrazolopyrimidine acetamides | N-ethyl-N-phenylacetamide (GMA 15) | 61-fold increased affinity for TSPO | DPA-714 | Bulky, aromatic substituents on the acetamide nitrogen can significantly enhance binding affinity. mdpi.com |
| N,N-disubstituted pyrazolopyrimidine acetamides | Shortening of N,N-dialkyl groups (e.g., N-Methyl-N-ethyl) | Reduced binding affinity for TSPO | DPA-714 | Smaller alkyl groups on the acetamide nitrogen are detrimental to activity. mdpi.com |
| 2-Phenoxybenzamides | Shift of piperazinyl substituent from meta to para | Significant increase in antiplasmodial activity | meta-substituted derivative 36 | Positional isomerism of substituents on the aromatic rings profoundly impacts biological efficacy. mdpi.com |
| 2-Aryl-2-(pyridin-2-yl)acetamides | Unsubstituted or meta-substituted phenyl ring | Highest anticonvulsant activity | Analogues with other substitutions | The substitution pattern on the aryl ring is a key determinant of activity. nih.gov |
Positional Isomer Effects on Molecular Recognition
The spatial arrangement of functional groups, or positional isomerism, can have a profound effect on molecular recognition and, consequently, biological activity. Studies on related heterocyclic compounds demonstrate that even subtle changes in substituent position can lead to significant differences in how a molecule interacts with its biological target.
For example, research on 3- and 4-substituted diarylamides shows that the position of a functional group can markedly affect quasiracemic behavior, which is a reflection of molecular recognition processes during crystal assembly. mdpi.comresearchgate.net This indicates that the location of substituents dictates the preferred intermolecular interactions. In the context of biological targets, this translates to how well a ligand fits into a binding pocket and forms key interactions.
In a series of 2-phenoxybenzamide derivatives, the shift of a piperazinyl substituent on an aniline ring from the meta-position to the para-position resulted in the most active and selective compound in the entire series. mdpi.com This highlights that a change in the vector and distance of a key functional group relative to the core scaffold can dramatically alter the interaction with the target protein, likely by allowing for more optimal engagement with specific residues in the binding site. These findings emphasize that molecular recognition is highly sensitive to the three-dimensional arrangement of atoms, and thus the study of positional isomers is a critical component of SAR analysis.
Molecular Basis of Interaction with Biomolecules
Understanding how this compound and its analogues interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action. Spectroscopic and crystallographic techniques provide invaluable, high-resolution insights into these interactions.
Spectroscopic Studies of Ligand-Target Complexes (e.g., NMR, Fluorescence Quenching)
Spectroscopic methods are powerful tools for investigating the binding of small molecules to macromolecules like proteins and DNA in solution. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about ligand-target interactions. Ligand-observed NMR techniques, such as saturation transfer difference (STD) and Water-ligand observed via gradient spectroscopy (WaterLOGSY), are particularly useful for screening and characterizing binding. researchgate.net These methods can identify which parts of a ligand are in close contact with the target protein. Furthermore, observing chemical shift perturbations (CSPs) in the NMR spectrum of either the ligand or the protein upon complex formation can map the binding interface. nih.govmdpi.com For example, ¹H NMR studies have been used to substantiate the binding of naphthyridine carboxamide probes to DNA, and changes in the chemical shifts of N-H groups in naphthyridine receptors have been used to calculate association constants with various guest molecules. nih.govmdpi.com
Fluorescence quenching is another widely used technique to study the binding of a ligand to a protein. nih.gov Proteins often have intrinsic fluorescence due to tryptophan and tyrosine residues. researchgate.netmdpi.com When a ligand binds near these fluorescent residues, it can cause a decrease (quenching) in the fluorescence intensity. nih.gov This phenomenon can be static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional quenching). nih.gov By titrating a protein solution with increasing concentrations of a ligand and monitoring the fluorescence quenching, one can determine binding constants (Kb) and the number of binding sites. mdpi.com A shift in the emission maximum (red or blue shift) can also provide information about changes in the microenvironment of the tryptophan residues upon ligand binding, indicating conformational changes in the protein. mdpi.comnih.gov Studies on various pyrrole-containing compounds have shown that fluorescence quenching can be induced by hydrogen bonding with pyridine derivatives, suggesting a charge-transfer interaction mechanism. researchgate.net
Crystallographic Studies of Co-Crystal Structures with Biological Targets (if available for related analogues)
X-ray crystallography provides the most definitive, high-resolution structural information about how a ligand binds to its biological target. By determining the three-dimensional structure of a ligand-protein co-crystal, researchers can visualize the precise binding mode, orientation, and conformation of the ligand within the active site or binding pocket.
Applications and Broader Impact in Chemical Research and Design
Role as a Privileged Scaffold or Lead Compound in Chemical Probe Design
The structural framework of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide, featuring a pyridine (B92270) ring, is considered a privileged scaffold in medicinal chemistry. Such scaffolds are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The inherent reactivity of the chloroacetamide group, coupled with the modifiable nitropyridine ring, makes this compound an attractive starting point for the design of chemical probes to investigate biological systems.
Development of Fluorescent Probes
While direct synthesis of fluorescent probes from this compound is not extensively documented in dedicated studies, its structure is highly amenable to such applications. The chloroacetamide moiety serves as a reactive handle for conjugation with fluorophores. For instance, the chlorine atom can be displaced by nucleophilic groups on a fluorescent dye, tethering the nitropyridine unit to the reporter molecule.
The nitropyridine portion of the molecule can act as a recognition element for specific analytes or enzymes. The electronic properties of the nitropyridine ring are sensitive to its chemical environment. For example, reduction of the nitro group to an amine, a reaction that can be triggered by specific biological conditions (e.g., hypoxia), would significantly alter the electronic and, consequently, the photophysical properties of an attached fluorophore. This "off-on" or ratiometric signaling mechanism is a cornerstone of modern fluorescent probe design. The introduction of electron-withdrawing groups like nitro and chloro substituents on pyridyl-BODIPY dyes, for instance, has been shown to modulate their fluorescent properties. mdpi.com
Table 1: Potential Modifications of this compound for Fluorescent Probe Development
| Modification Site | Reagent/Strategy | Potential Outcome |
| Chloroacetamide | Nucleophilic fluorophore (e.g., aminocoumarin, rhodamine amine) | Covalent attachment of a fluorescent reporter group. |
| Nitro Group | Reduction (e.g., using cellular reductases) | Conversion to an amino group, leading to a change in fluorescence (turn-on or spectral shift). |
| Pyridine Ring | Nucleophilic aromatic substitution at the chloro position | Introduction of alternative functionalities to modulate targeting or solubility. |
Affinity Chromatography Ligands (Inferred from chemical probe applications)
The same chemical principles that make this compound a suitable precursor for fluorescent probes also suggest its utility in creating affinity chromatography ligands. The reactive chloroacetamide group can be exploited to immobilize the molecule onto a solid support, such as agarose (B213101) or sepharose beads that have been functionalized with primary amines or thiols.
Once tethered to the chromatography matrix, the nitropyridine moiety can act as a "bait" to capture specific proteins or other biomolecules from a complex mixture. This application is particularly relevant if the nitropyridine scaffold is known to bind to a particular class of proteins. The captured proteins can then be eluted and identified, providing valuable insights into cellular processes and potential drug targets.
Integration into Combinatorial Chemistry Libraries for Discovery Research
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.govescholarship.org The structure of this compound is well-suited for inclusion in combinatorial libraries due to the presence of multiple reactive sites that can be systematically varied.
The chloroacetamide functionality is a key reactive point. A library of diverse nucleophiles (e.g., amines, thiols, alcohols) can be reacted with the chloroacetamide to generate a wide array of derivatives. Furthermore, the nitro group on the pyridine ring can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions. The chlorine atom on the pyridine ring also presents an opportunity for nucleophilic aromatic substitution, further expanding the chemical space that can be explored. nih.gov
Table 2: Exemplary Reactions for Library Synthesis using this compound
| Reaction Type | Reagents | Resulting Functional Group |
| Nucleophilic Substitution | R-NH2, R-SH, R-OH | -NH-R, -S-R, -O-R at the acetamide (B32628) side chain |
| Nitro Reduction | SnCl2, H2; Fe, HCl | -NH2 on the pyridine ring |
| Amine Derivatization | R-COCl, R-SO2Cl | -NH-CO-R, -NH-SO2-R on the pyridine ring |
| Nucleophilic Aromatic Substitution | Nu:- | Replacement of the chlorine on the pyridine ring |
Exploration in Materials Science Research (e.g., dyes, catalysis, if structurally relevant)
While the primary applications of pyridine and acetamide derivatives are often in the life sciences, their chemical properties also lend themselves to exploration in materials science. The nitropyridine core of this compound is an electron-accepting aromatic system. When coupled with electron-donating groups, this can lead to the formation of "push-pull" chromophores with interesting optical and electronic properties, potentially finding use as dyes or in nonlinear optical materials. mdpi.com
In the realm of catalysis, pyridine-based ligands are ubiquitous in coordination chemistry and have been employed in a vast number of catalytic transformations. researchgate.net The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers. By strategically modifying the substituents on the pyridine ring and the acetamide side chain, it is conceivable to design ligands that can influence the activity and selectivity of metal catalysts.
Contribution to Fundamental Understanding of Pyridine and Acetamide Chemistry
The study of this compound and its reactions contributes to the broader understanding of the chemistry of its constituent functional groups. The interplay between the electron-withdrawing nitro group and the chloro substituent on the pyridine ring activates the ring towards nucleophilic aromatic substitution. guidechem.com Kinetic and mechanistic studies of these reactions provide valuable data on the factors that govern reactivity and regioselectivity in substituted pyridines.
Similarly, the chloroacetamide group is a classic electrophile, and its reactivity towards a wide range of nucleophiles is a subject of ongoing interest in organic synthesis. researchgate.net Investigating the reactivity of the chloroacetamide moiety in the context of the nitropyridine scaffold can reveal subtle electronic and steric effects that influence reaction rates and outcomes. Spectroscopic and crystallographic analysis of this and related compounds can provide fundamental insights into their molecular structure and conformation. researchgate.net
Future Research Directions and Unexplored Avenues for 2 Chloro N 3 Nitro Pyridin 2 Yl Acetamide
Development of Stereoselective Synthetic Methodologies for Chiral Analogues
While 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide itself is not chiral, the introduction of stereocenters into its structure could lead to the development of novel analogues with specific biological activities. Future research could focus on the stereoselective synthesis of such chiral derivatives. This could be achieved by modifying the acetamide (B32628) side chain with chiral substituents or by introducing chirality into the pyridine (B92270) ring, if chemically feasible. The development of synthetic routes that provide high enantiomeric or diastereomeric purity will be crucial for evaluating the therapeutic potential of these chiral analogues, as different stereoisomers can exhibit distinct pharmacological profiles.
Investigation of Novel Reactivity Patterns and Rearrangements
The chemical reactivity of this compound is an area ripe for exploration. The presence of the electrophilic chloroacetamide moiety and the electron-withdrawing nitro group on the pyridine ring suggests a rich and complex reactivity profile.
Future studies could investigate:
Nucleophilic Substitution Reactions: The chlorine atom in the acetamide side chain is susceptible to nucleophilic attack. A systematic study with a diverse range of nucleophiles (e.g., amines, thiols, alcohols) could lead to a library of novel derivatives with varied functional groups and potential applications.
Intramolecular Cyclizations: Under specific reaction conditions, intramolecular cyclization reactions could be induced, potentially leading to the formation of novel heterocyclic ring systems. The nitro group could also participate in or influence these cyclization pathways.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the pyridine ring. This transformation would provide access to a new class of derivatives, such as 2-Chloro-N-(3-amino-pyridin-2-yl)-acetamide, which could serve as a versatile intermediate for further chemical modifications.
Rearrangement Reactions: Investigation into potential skeletal rearrangements under thermal or photochemical conditions could uncover unexpected and novel chemical transformations, leading to the synthesis of unique molecular architectures.
Expansion into Multi-Target Ligand Design Strategies
Current trends in medicinal chemistry are moving towards the design of multi-target ligands, which can simultaneously modulate multiple biological targets, often leading to improved efficacy and reduced side effects. The structural features of this compound make it an interesting scaffold for the development of such ligands.
Future research in this area could involve:
Pharmacophore Hybridization: The chloroacetamide group can act as a covalent binder, while the nitropyridine core can be modified to interact with other biological targets. By combining the pharmacophoric elements of known inhibitors of different targets, novel multi-target ligands could be designed.
Fragment-Based Drug Discovery: The nitropyridine and chloroacetamide fragments could be used as starting points in a fragment-based approach to identify and optimize interactions with multiple protein targets.
Advanced Integrated Omics Approaches for Target Identification
To fully understand the biological potential of this compound and its derivatives, it is crucial to identify their cellular targets. Advanced integrated "omics" approaches, such as chemoproteomics, can be employed for this purpose.
Future research directions include:
Activity-Based Protein Profiling (ABPP): The reactive chloroacetamide group makes this compound a suitable candidate for ABPP studies. By designing probes based on the this compound scaffold, researchers can identify and isolate its protein binding partners directly from complex biological systems.
Transcriptomics and Metabolomics: Studying the changes in gene expression and metabolite levels in cells treated with the compound can provide valuable insights into the biological pathways it modulates, helping to infer its mechanism of action and potential therapeutic applications.
Utilization of Artificial Intelligence and Robotics in Chemical Synthesis and Discovery Research
The integration of artificial intelligence (AI) and robotics is revolutionizing chemical research. These emerging technologies can significantly accelerate the discovery and development of new molecules like this compound.
Future applications in this domain include:
AI-Driven Synthesis Planning: Machine learning algorithms can be trained to predict optimal synthetic routes and reaction conditions for the synthesis of novel analogues of this compound, saving time and resources.
High-Throughput Screening: Robotic platforms can be used to synthesize and screen large libraries of derivatives in a high-throughput manner, rapidly identifying compounds with desired biological activities.
Predictive Modeling: AI models can be developed to predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
